molecular formula C24H27N3O6S2 B2915515 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide CAS No. 361159-66-2

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

Cat. No. B2915515
M. Wt: 517.62
InChI Key: GNFLSBCFTKSBGE-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects, making it a promising candidate for future drug development.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of compounds related to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide often involves reactions that yield products with analgesic, anti-inflammatory, and antimicrobial activities. For instance, the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine has led to derivatives exhibiting significant biological activities (Gein et al., 2019).

Anticancer Evaluation

Several derivatives have been designed, synthesized, and evaluated for anticancer activity against various cancer cell lines, showing moderate to excellent efficacy. For example, a series of substituted benzamides demonstrated significant anticancer activity, outperforming reference drugs in some cases (Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties

New classes of benzamide derivatives have been synthesized and evaluated for their efficacy as antimicrobials in vitro, showing significant antibacterial and antifungal activities (Priya et al., 2006). This research suggests potential applications in combating microbial infections.

Enzyme Inhibition

Compounds related to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide have shown promising results as enzyme inhibitors, with significant inhibitory potential against human carbonic anhydrase I and II, as well as acetylcholinesterase enzymes, which could lead to applications in treating conditions like glaucoma (Tuğrak et al., 2020).

Advanced Material Applications

Additionally, some derivatives have been utilized in the creation of novel sulfonated thin-film composite nanofiltration membranes with improved water flux, indicating potential for treating dye solutions and contributing to water purification technologies (Liu et al., 2012).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S2/c1-17(28)22-21(18-7-5-4-6-8-18)25-24(34-22)26-23(29)19-9-11-20(12-10-19)35(30,31)27(13-15-32-2)14-16-33-3/h4-12H,13-16H2,1-3H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFLSBCFTKSBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

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